
4-(3-methyl-1H-pyrazol-4-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-methyl-1H-pyrazol-4-yl)aniline is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound has a pyrazole ring substituted with a methyl group at the 3-position and an aniline group at the 4-position.
Preparation Methods
The synthesis of 4-(3-methyl-1H-pyrazol-4-yl)aniline can be achieved through several synthetic routes. One common method involves the reaction of 4-methylpyrazole with 4-nitroaniline, followed by reduction of the nitro group to an amino group. The reaction is typically carried out in the presence of a reducing agent such as iron powder or tin(II) chloride in an acidic medium .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
4-(3-methyl-1H-pyrazol-4-yl)aniline undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic media, appropriate solvents, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(3-methyl-1H-pyrazol-4-yl)aniline has several scientific research applications:
Medicinal Chemistry: Pyrazole derivatives, including this compound, have shown potential as anticancer, anti-inflammatory, and antimicrobial agents.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity against certain pests and weeds.
Materials Science: Pyrazole derivatives are used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to their unique electronic properties.
Mechanism of Action
The mechanism of action of 4-(3-methyl-1H-pyrazol-4-yl)aniline involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-(3-methyl-1H-pyrazol-4-yl)aniline can be compared with other similar compounds, such as:
4-(1H-pyrazol-4-yl)aniline: This compound lacks the methyl group at the 3-position of the pyrazole ring.
4-(3,5-dimethyl-1H-pyrazol-4-yl)aniline: This compound has an additional methyl group at the 5-position of the pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which can affect its interaction with biological targets and its overall chemical behavior .
Properties
Molecular Formula |
C10H11N3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
4-(5-methyl-1H-pyrazol-4-yl)aniline |
InChI |
InChI=1S/C10H11N3/c1-7-10(6-12-13-7)8-2-4-9(11)5-3-8/h2-6H,11H2,1H3,(H,12,13) |
InChI Key |
XVTCEGGAOLGNGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


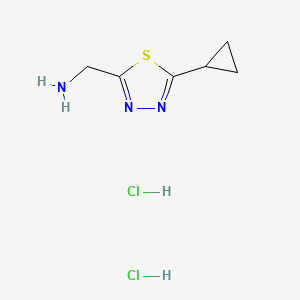
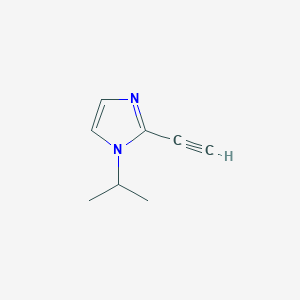
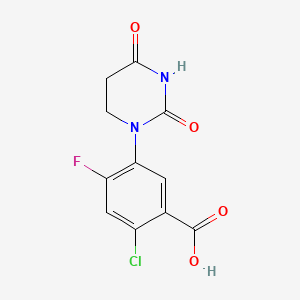
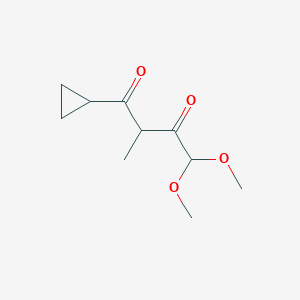
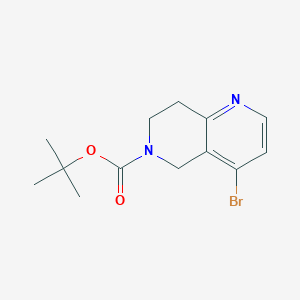

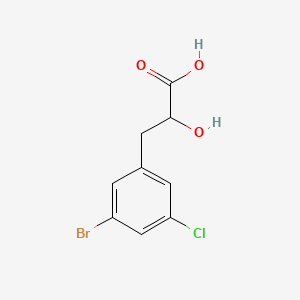

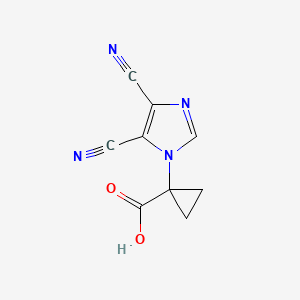
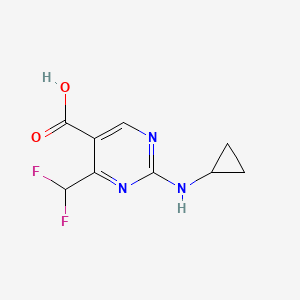
![3-(Prop-2-en-1-yl)-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13486645.png)



